molecular formula C12H12N2O2 B1521088 Methyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 861135-90-2

Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B1521088
CAS No.: 861135-90-2
M. Wt: 216.24 g/mol
InChI Key: RCNVVQCDCWXUEH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrazole-4-carboxylic acid or its derivatives.

  • Benzyl Protection: The carboxylic acid group is protected by converting it to its methyl ester form.

  • Benzyl Introduction: The benzyl group is introduced through a benzyl halide in the presence of a base.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Alkylated pyrazoles.

Scientific Research Applications

Chemistry: Methyl 1-benzyl-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its benzyl group makes it a versatile building block for various chemical reactions.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its pyrazole core is known for its biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects. It has been investigated for its role in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 1-benzyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

  • 1-Methyl-1H-pyrazole-4-carboxylic acid: A simpler pyrazole derivative without the benzyl group.

This comprehensive overview highlights the significance of Methyl 1-benzyl-1H-pyrazole-4-carboxylate in various scientific and industrial fields. Its unique structure and versatile properties make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 1-benzylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNVVQCDCWXUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233774
Record name Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861135-90-2
Record name Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861135-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.68 g of methyl 2-(dimethoxymethyl)-3-hydroxyacrylate sodium salt was added to 80 ml of ethanol, and 18.39 g of benzylhydrazine dihydrochloride was added. The mixture was stirred at 70° C. for 7 hours and then cooled to room temperature. After 100 ml of water was added, the mixture was concentrated to 100 ml under reduced pressure. The concentrated solution was extracted with ethyl acetate. The organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 7.39 g of methyl 1-benzyl-1H-pyrazole-4-carboxylate.
Name
methyl 2-(dimethoxymethyl)-3-hydroxyacrylate sodium salt
Quantity
18.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
18.39 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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